molecular formula C23H23NO3 B3012488 N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923173-93-7

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

Cat. No.: B3012488
CAS No.: 923173-93-7
M. Wt: 361.441
InChI Key: IERKFGCCKXKFKO-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a chemical compound belonging to the class of chromenone derivatives. This compound is known for its unique structural features, which include a chromenone core and a cyclohexanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
  • 4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide
  • Various coumarin derivatives

Uniqueness

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chromenone core and a cyclohexanecarboxamide group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-15-7-9-16(10-8-15)22-14-20(25)19-13-18(11-12-21(19)27-22)24-23(26)17-5-3-2-4-6-17/h7-14,17H,2-6H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERKFGCCKXKFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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